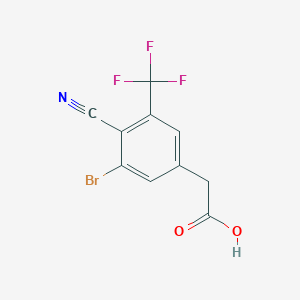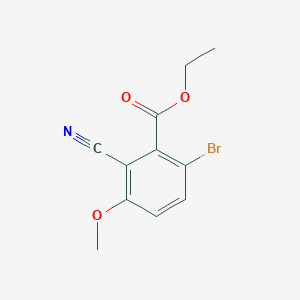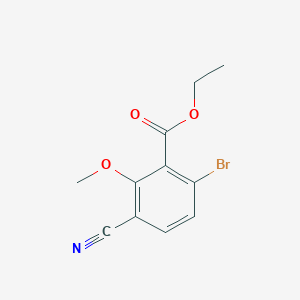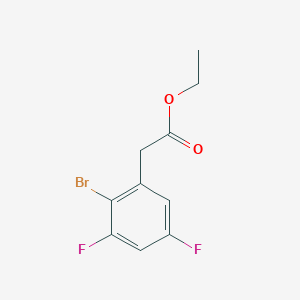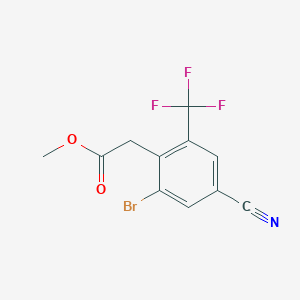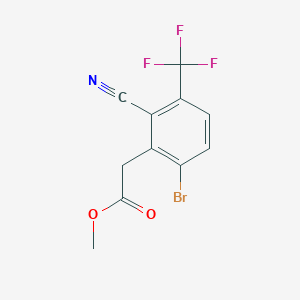
Methyl 6-bromo-2-cyano-3-(trifluoromethyl)phenylacetate
Übersicht
Beschreibung
“Methyl 6-bromo-2-cyano-3-(trifluoromethyl)phenylacetate” is a compound that is not intended for human or veterinary use but for research purposes1. It has a molecular formula of C11H7BrF3NO2 and a molecular weight of 322.08 g/mol1.
Synthesis Analysis
The synthesis of this compound is not explicitly mentioned in the search results. However, similar compounds have been synthesized using various methods. For instance, 6-Bromo-3-cyano-4-methylcoumarin, a 3-cyanocoumarin derivative, can be prepared by reacting 5′-bromo-2′-hydroxyacetophenone with malononitrile in the presence of iodine under microwave or thermal conditions2.Molecular Structure Analysis
The molecular structure of “Methyl 6-bromo-2-cyano-3-(trifluoromethyl)phenylacetate” is not explicitly provided in the search results. However, its molecular formula is C11H7BrF3NO21, which indicates that it contains 11 carbon atoms, 7 hydrogen atoms, 1 bromine atom, 3 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms.Chemical Reactions Analysis
The specific chemical reactions involving “Methyl 6-bromo-2-cyano-3-(trifluoromethyl)phenylacetate” are not detailed in the search results. However, it is known that trifluoromethyl group-containing compounds have numerous pharmacological activities and are found in more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA)3.Physical And Chemical Properties Analysis
The specific physical and chemical properties of “Methyl 6-bromo-2-cyano-3-(trifluoromethyl)phenylacetate” are not provided in the search results. However, it is known that the compound has a molecular weight of 322.08 g/mol1.Safety And Hazards
The safety and hazards associated with “Methyl 6-bromo-2-cyano-3-(trifluoromethyl)phenylacetate” are not detailed in the search results. However, it is stated that this compound is not intended for human or veterinary use but for research purposes1.
Zukünftige Richtungen
The future directions for the use of “Methyl 6-bromo-2-cyano-3-(trifluoromethyl)phenylacetate” are not specified in the search results. However, given its trifluoromethyl group, it may have potential applications in various fields of research and industry3.
Eigenschaften
IUPAC Name |
methyl 2-[6-bromo-2-cyano-3-(trifluoromethyl)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrF3NO2/c1-18-10(17)4-6-7(5-16)8(11(13,14)15)2-3-9(6)12/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEAWRLNIRKOKKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=CC(=C1C#N)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-bromo-2-cyano-3-(trifluoromethyl)phenylacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



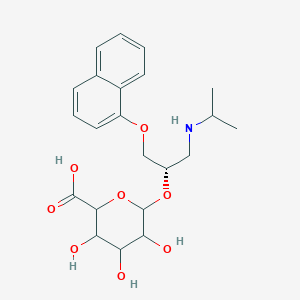
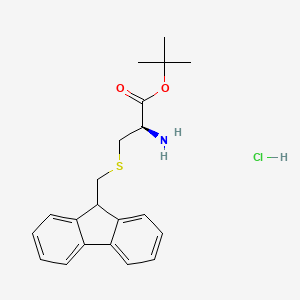
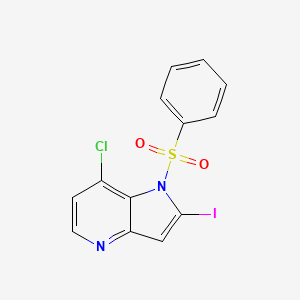
![[(4Z)-Cyclooct-4-en-1-yl] (4-nitrophenyl) carbonate](/img/structure/B1414319.png)
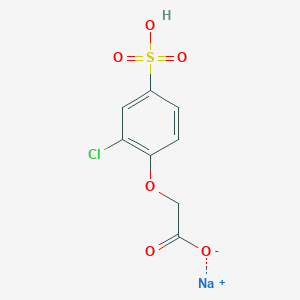
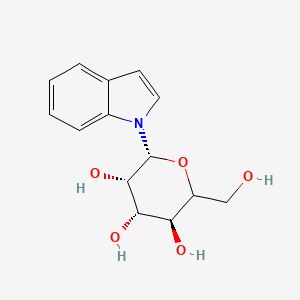
![ethyl [4-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl]acetate](/img/structure/B1414323.png)
![1-[4-(2-Ethoxy-2-oxoethyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1414325.png)
